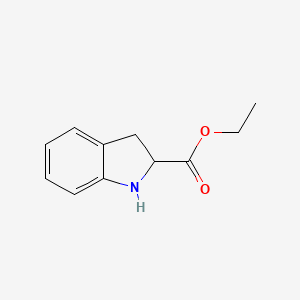

Ethyl Indoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPUTPAKVZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Indoline-2-carboxylate chemical properties and structure

An In-depth Technical Guide to Ethyl Indoline-2-carboxylate: Properties, Structure, and Synthesis

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold, a saturated bicyclic heterocycle, is a privileged structure in medicinal chemistry and natural product synthesis. It serves as a rigid, three-dimensional bioisostere of various amino acids, such as proline, and is a core component in numerous pharmacologically active compounds.[1][2] Its precursor, the aromatic indole ring system, is also of immense biological importance, found in everything from neurotransmitters to complex alkaloids.[3][4]

This guide focuses on this compound, a key chiral building block, by first examining its direct synthetic precursor, Ethyl Indole-2-carboxylate. Understanding the properties, reactivity, and synthesis of the indole ester is fundamental to appreciating the utility and preparation of its indoline counterpart. As a Senior Application Scientist, this document is structured to provide not just data, but the underlying chemical logic and experimental causality essential for researchers, scientists, and drug development professionals.

Part 1: Ethyl 1H-Indole-2-carboxylate - The Aromatic Precursor

Ethyl 1H-indole-2-carboxylate is a stable, crystalline solid that serves as a versatile starting material for a vast array of more complex indole derivatives. Its utility stems from the reactivity of the indole nitrogen, the C3 position, and the ester functionality, which can be independently or sequentially modified.

Nomenclature and Chemical Identifiers

-

IUPAC Name: ethyl 1H-indole-2-carboxylate[5]

-

Synonyms: 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Ethyl indole-2-carboxylate[5]

-

CAS Number: 3770-50-1[5]

-

Molecular Formula: C₁₁H₁₁NO₂[5]

-

SMILES: CCOC(=O)C1=CC2=CC=CC=C2N1[5]

Physicochemical and Spectroscopic Properties

The physical and spectral data are crucial for the identification and quality control of the compound in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 189.21 g/mol | [5] |

| Appearance | Beige or colorless solid | [4][6] |

| Melting Point | 122-125 °C | |

| ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (CH₃) | [3] |

| IR Spectrum (KBr) | Absorption peaks corresponding to N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C bonds. | [7] |

| Mass Spectrum (EI) | Molecular ion (M+) peak at m/z 189, with major fragments at m/z 143 and 115. | [5][8] |

| Note: NMR data shown is for the analogous methyl ester as a representative example; shifts for the ethyl ester will be similar for the indole core with characteristic ethyl group signals. |

Molecular Structure and Crystallography

The structure of Ethyl Indole-2-carboxylate is nearly planar.[4][6] X-ray crystallography studies reveal that in the solid state, molecules form hydrogen-bonded dimers. This interaction occurs between the keto oxygen of the ester on one molecule and the indole N-H group of a neighboring molecule, creating a stable, centrosymmetric ring motif.[6][9] This hydrogen bonding network dictates the crystal packing, which often follows a classic herringbone pattern.[4][9]

Caption: 2D structure of Ethyl 1H-Indole-2-carboxylate.

Synthesis and Experimental Protocols

The preparation of Ethyl Indole-2-carboxylate can be approached from multiple established routes. The choice of method often depends on the availability and cost of starting materials.

Method 1: Fischer Indole Synthesis This is a classic and robust method for forming the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazone with an aldehyde or ketone. For Ethyl Indole-2-carboxylate, ethyl pyruvate phenylhydrazone is the key intermediate.[10] This approach is favored for its reliability and applicability to a wide range of substituted anilines.[10][11]

Method 2: Esterification of Indole-2-carboxylic acid This is a straightforward approach if the corresponding carboxylic acid is readily available. The conversion to the ester is efficient and high-yielding.

-

Expert Insight: The use of thionyl chloride (SOCl₂) is a superior choice for this esterification compared to a simple Fischer esterification (acid + alcohol).[4][6] Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then reacts rapidly and irreversibly with ethanol, driving the reaction to completion under mild conditions and avoiding the equilibrium limitations of direct acid-catalyzed esterification.

Protocol: Esterification via Acyl Chloride Intermediate [6]

-

Activation: Dissolve Indole-2-carboxylic acid (1.0 eq) in thionyl chloride (excess, ~10-12 eq) at 0 °C with stirring.

-

Reaction: Allow the mixture to stir for 1 hour at 0 °C. The carboxylic acid is converted to indole-2-carbonyl chloride.

-

Workup (1): Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step is critical and should be performed in a well-ventilated fume hood.

-

Ester Formation: To the resulting oil/solid residue, add absolute ethanol (excess, ~10 eq) at room temperature.

-

Reaction: Stir the solution overnight. The acyl chloride reacts with ethanol to form the ethyl ester.

-

Isolation: The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to yield Ethyl 1H-indole-2-carboxylate. Purity can be enhanced by recrystallization from methanol or ethanol.

Chemical Reactivity and Synthetic Utility

Ethyl Indole-2-carboxylate is a hub for synthetic transformations, enabling the creation of diverse molecular libraries.

-

N-Alkylation: The indole nitrogen can be deprotonated with a base (e.g., KOH, NaH) and subsequently alkylated with various electrophiles (e.g., allyl bromide, benzyl bromide). This is a primary method for introducing substituents on the nitrogen atom.[3]

-

Hydrolysis: The ethyl ester can be easily hydrolyzed back to the parent indole-2-carboxylic acid using a base like potassium hydroxide (KOH) in an aqueous or alcoholic solution.[3][12]

-

Hydrazinolysis: Reaction with hydrazine hydrate displaces the ethoxy group to form indole-2-carbohydrazide. This hydrazide is a valuable intermediate for synthesizing heterocyclic systems like thiazoles or for coupling with aldehydes and ketones.[3]

-

Electrophilic Substitution: The indole ring is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. This allows for the introduction of various functional groups at this position.[12]

Caption: Key reaction pathways of Ethyl Indole-2-carboxylate.

Part 2: this compound - The Chiral Building Block

Reduction of the pyrrole ring of Ethyl Indole-2-carboxylate yields this compound. This transformation fundamentally alters the molecule's geometry and electronic properties, converting the planar, aromatic system into a saturated, chiral scaffold.

Nomenclature and Chemical Identifiers

-

IUPAC Name: ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate (for the S-enantiomer)[13]

-

Synonyms: Ethyl 2,3-dihydro-1H-indole-2-carboxylate, Indoline-2-carboxylic acid ethyl ester[14]

-

CAS Number: 50501-07-0 (racemic); 79854-42-5 ((S)-enantiomer hydrochloride)[13][14]

-

Molecular Formula: C₁₁H₁₃NO₂[14]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 191.23 g/mol | [14] |

| Appearance | Typically an oil or low-melting solid | - |

| Chirality | Contains a stereocenter at the C2 position | [1][2] |

Molecular Structure

The defining feature of this compound is the saturated five-membered ring fused to the benzene ring. This saturation introduces a chiral center at the C2 carbon, making enantiomerically pure forms ((R) and (S)) highly valuable in asymmetric synthesis. The indoline ring is non-planar, adopting a more three-dimensional conformation. This constrained geometry makes it an excellent scaffold for peptidomimetics, where it can mimic the turn of a peptide chain with enhanced stability against proteases.[1]

Caption: 2D structure of this compound with chiral center.

Synthesis via Catalytic Hydrogenation

The most direct and common method for preparing this compound is the catalytic hydrogenation of Ethyl Indole-2-carboxylate.[1][2] This reaction selectively reduces the double bond within the pyrrole ring without affecting the benzene ring or the ester group.

-

Expert Insight (Causality): The choice of catalyst is paramount for achieving high yield and, in cases of substituted indoles, high diastereoselectivity. Rhodium-based catalysts, often with specialized chiral phosphine ligands (e.g., PhTRAP), are highly effective for the asymmetric hydrogenation of indoles, allowing for the synthesis of specific enantiomers of the indoline product.[2] The reaction conditions (pressure, temperature, solvent) are optimized to ensure complete reduction of the pyrrole ring while preventing over-reduction of the benzene ring.

Protocol: General Catalytic Hydrogenation

-

Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), add Ethyl Indole-2-carboxylate (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).

-

Catalyst: Add the catalyst (e.g., 5-10 mol% of a Rhodium or Platinum catalyst, such as PtO₂) to the solution.[12]

-

Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases (typically several hours to overnight).

-

Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or distillation.

Caption: Synthetic workflow from indole to indoline via hydrogenation.

Part 3: Applications in Research and Drug Development

The indole and indoline-2-carboxylate frameworks are foundational in the development of new therapeutics.

-

Ethyl Indole-2-carboxylate as a Precursor: Derivatives synthesized from this starting material have shown a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[4][6] It is a key reactant for preparing potent and selective inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, as well as antagonists for the cannabinoid CB1 receptor. Recent work has also focused on developing indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors.[15]

-

This compound in Peptidomimetics: The chiral, conformationally constrained structure of indoline-2-carboxylic acid (obtained from the ethyl ester) makes it a valuable semi-rigid analog of amino acids like phenylalanine and glutamic acid.[1] Incorporating this scaffold into peptide sequences can enforce specific secondary structures (e.g., turns), increase binding affinity to biological targets, and significantly enhance metabolic stability by making the peptide resistant to degradation by proteases.[1]

Conclusion

Ethyl Indole-2-carboxylate and its saturated analog, this compound, represent a synthetically linked pair of high-value chemical scaffolds. The former is an aromatic, planar, and highly versatile intermediate amenable to a wide range of functionalization reactions. Through a straightforward yet powerful catalytic hydrogenation, it is transformed into the latter—a chiral, three-dimensional building block prized for its use in constructing conformationally constrained molecules and peptidomimetics. A thorough understanding of the properties, structure, and reactivity of both compounds is essential for scientists aiming to leverage their unique attributes in the fields of organic synthesis, drug discovery, and materials science.

References

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.

- National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). (S)-Ethyl indoline-2-carboxylate hydrochloride. PubChem Compound Database.

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCr Journals. Available from: [Link]

-

Strauss, C. R., & Trainor, R. W. (1995). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 48(10), 1665-1678. Available from: [Link]

-

Organic Chemistry Portal. (2020). Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review. Available from: [Link]

-

Badiger, V. V., & Puranik, G. S. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(4), 25-32. Available from: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Bourguignon, J. J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2836. Available from: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

-

ChemSynthesis. (n.d.). ethyl 2-indolinecarboxylate. Product Page. Available from: [Link]

-

Wang, D., & Chen, J. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(8), 1141-1153. Available from: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 8. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 11. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (S)-Ethyl indoline-2-carboxylate hydrochloride | C11H14ClNO2 | CID 22822759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of Ethyl Indoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Ethyl Indoline-2-carboxylate (CAS No. 50501-07-0), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document collates available data on its fundamental physical characteristics, including molecular structure, melting point, boiling point, and density. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a framework for consistent and reproducible characterization. While exhaustive experimental solubility and spectral data remain areas for further investigation, this guide furnishes the foundational knowledge necessary for researchers and developers working with this versatile intermediate.

Introduction: The Significance of this compound

This compound is a notable heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with therapeutic potential. Researchers have successfully utilized this molecule in the development of novel drug candidates targeting a range of diseases, underscoring its importance in the pharmaceutical landscape.[1] Beyond its applications in drug discovery, this compound is also employed in the synthesis of specialty and fine chemicals, highlighting its relevance in the agrochemical sector.[1]

The physical properties of this compound are paramount for its practical application in a laboratory and industrial setting. A thorough understanding of its characteristics is essential for designing synthetic routes, developing purification strategies, and formulating final products. This guide aims to provide a detailed repository of these properties for the scientific community.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density are predicted values and should be treated as such until experimentally verified.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Indoline-2-carboxylic acid ethyl ester | [1][2] |

| CAS Number | 50501-07-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 191.23 g/mol | [1][4] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 53 - 57 °C | [1] |

| Boiling Point (Predicted) | 307.151 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.133 g/cm³ | N/A |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of this compound. Adherence to these protocols will ensure the generation of reliable and comparable data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Solubility Profile

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Procedure:

-

To a small, fixed amount of the solvent (e.g., 1 mL) in a test tube, add a small, measured amount of this compound (e.g., 10 mg).

-

Stir or vortex the mixture vigorously for a set period (e.g., 1 minute).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, add another measured amount and repeat the process until the solution is saturated.

-

-

Reporting: Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

-

Data Analysis: The resulting spectrum should be analyzed for chemical shifts (δ), integration values, and spin-spin coupling patterns to elucidate the structure.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same volume of deuterated solvent is typically required.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for their experimental determination. While a solid foundation of its basic properties exists, further research is warranted to establish a comprehensive experimental solubility profile and to publish detailed, assigned NMR and IR spectral data. Such information would be invaluable to the scientific community and would facilitate the continued development of novel pharmaceuticals and agrochemicals based on this versatile indoline scaffold.

References

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-indolinecarboxylate. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl Indoline-2-carboxylate via the Reissert Reaction and Subsequent Reduction

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique three-dimensional, non-planar structure, in contrast to its aromatic indole counterpart, provides distinct advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] Ethyl Indoline-2-carboxylate, in particular, serves as a versatile building block for constructing more complex molecules, including potent inhibitors of therapeutic targets. This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of this compound, leveraging the classic Reissert indole synthesis followed by a targeted reduction. We will dissect the causality behind each experimental step, offering a protocol that is not merely a set of instructions, but a self-validating system for achieving a high-purity final product.

The Synthetic Strategy: A Two-Act Play

The synthesis of this compound is most reliably achieved in a two-stage process. The first stage employs the historic and robust Reissert indole synthesis to construct the aromatic core, yielding Ethyl Indole-2-carboxylate.[2][3] The second stage involves the selective reduction of the indole's C2-C3 double bond to afford the desired saturated indoline ring. This strategic separation allows for optimization and purification at a critical intermediate step, ensuring a higher quality final product.

Figure 1: Overall synthetic workflow from o-nitrotoluene to this compound.

Act I: The Reissert Indole Synthesis - Building the Aromatic Core

First described by Arnold Reissert in 1897, this reaction synthesizes the indole ring from an o-nitrotoluene derivative and diethyl oxalate.[2] It proceeds via two key transformations: a base-catalyzed condensation followed by a reductive cyclization.[4][5]

Mechanism and In-Depth Rationale

Step 1: Base-Catalyzed Condensation

The synthesis initiates with a Claisen condensation between o-nitrotoluene and diethyl oxalate.[2] The methyl group of o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base, a property conferred by the electron-withdrawing nature of the adjacent nitro group.

The choice of base is critical for reaction efficiency. Potassium ethoxide (KOC₂H₅) is demonstrably superior to sodium ethoxide (NaOC₂H₅), often resulting in higher yields.[2][3] This is attributed to the greater solubility of the intermediate potassium salt and the enhanced basicity of potassium ethoxide, particularly in ethereal solvents.[3] The reaction generates the potassium salt of ethyl o-nitrophenylpyruvate as a stable, often crystalline, intermediate that can be isolated.[6]

Step 2: Reductive Cyclization

Following the condensation, the nitro group of the ethyl o-nitrophenylpyruvate intermediate is reduced to an amine. This reduction is the prelude to the key ring-forming step.[4] A variety of reducing agents have been successfully employed, each with its own practical considerations.

| Reducing Agent System | Solvent(s) | Key Advantages/Considerations |

| Zinc (Zn) Dust / Acetic Acid | Acetic Acid | The classic Reissert condition; effective but can require large excesses of metal.[2][3] |

| Iron (Fe) / Acetic Acid | Acetic Acid/Ethanol | An inexpensive and effective alternative to zinc.[3][4] |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic | A milder option, useful for sensitive substrates.[3] |

| Catalytic Hydrogenation (H₂/Pd/C, PtO₂) | Acetic Acid/Ethanol | High-yielding, clean reaction with a simple work-up (catalyst filtration).[6][7] |

Upon formation, the nascent amino group immediately undergoes intramolecular cyclization by attacking one of the adjacent carbonyl groups (the ketone is more electrophilic than the ester). The resulting intermediate then dehydrates to form the aromatic indole ring system, yielding Ethyl Indole-2-carboxylate.[8] Modern approaches often favor catalytic hydrogenation for its efficiency and cleaner reaction profiles.[7]

Act II: Selective Reduction to this compound

With the aromatic Ethyl Indole-2-carboxylate in hand, the final step is the selective reduction of the C2-C3 double bond of the pyrrole ring. Standard catalytic hydrogenation conditions that reduce the nitro group can sometimes, under forcing conditions (higher pressure/temperature), also reduce the indole ring. However, for greater control and to avoid over-reduction of the benzene ring or the ester functionality, a dedicated second reduction step is preferable.

A highly effective method for this transformation is the use of a dissolving metal reduction system, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in an alcoholic solvent.[9] This method is particularly well-suited for the reduction of electron-deficient double bonds, such as the one in the Ethyl Indole-2-carboxylate, without affecting the benzene ring.

Field-Proven Experimental Protocols

The following protocols are presented as a self-validating system, with justifications provided for key steps.

Protocol I: Synthesis of Ethyl Indole-2-carboxylate

This procedure is adapted from the highly reliable method detailed in Organic Syntheses.[6]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Rationale: Potassium metal and the resulting potassium ethoxide are highly reactive with atmospheric moisture. An inert atmosphere is essential to prevent quenching of the base and ensure reaction efficiency.

-

-

Reagent Preparation: In the flask, add 2.5 L of anhydrous ether and 78.2 g (2.0 moles) of potassium metal, cut into small pieces.

-

Base Formation: While stirring vigorously, slowly add 150 mL (2.57 moles) of absolute ethanol via the dropping funnel over 1.5-2 hours. The mixture will warm and reflux. Continue stirring until all the potassium has dissolved.

-

Condensation: Cool the resulting potassium ethoxide solution to room temperature. In a separate flask, prepare a solution of 274.3 g (2.0 moles) of o-nitrotoluene and 292.3 g (2.0 moles) of diethyl oxalate in 1 L of anhydrous ether. Add this solution to the stirred potassium ethoxide mixture over 30-40 minutes.

-

Precipitation & Isolation: A voluminous purple precipitate of the potassium salt will form. After the addition is complete, stir for an additional 10 minutes, then allow the mixture to stand for at least 24 hours.[6]

-

Work-up: Filter the deep-purple potassium salt using a Büchner funnel and wash thoroughly with anhydrous ether until the filtrate is colorless. Air-dry the salt. The expected yield is 204–215 g (74–78%).[6]

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

-

Setup: This step utilizes a low-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Reaction Mixture: In the hydrogenation bottle, combine the potassium salt from the previous step (e.g., 55.4 g, 0.2 mole), 300 mL of glacial acetic acid, and 1.0 g of platinum(IV) oxide (PtO₂, Adams' catalyst).

-

Rationale: Acetic acid serves as both the solvent and the proton source to convert the potassium salt to the free pyruvate ester in situ. PtO₂ is a highly effective and reliable pre-catalyst for hydrogenation.

-

-

Hydrogenation: Seal the apparatus, evacuate and flush with hydrogen gas several times. Pressurize with hydrogen to ~30-40 p.s.i. and shake the vessel. Hydrogen uptake should begin promptly. Continue shaking until hydrogen uptake ceases (typically 1-2 hours).

-

Work-up: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with glacial acetic acid.

-

Precipitation: Slowly pour the clear filtrate into 3 L of cold water with vigorous stirring. A yellow solid of Ethyl Indole-2-carboxylate will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield white needles. Expected yield is 30-35 g (79-92% for this step).[6]

Protocol II: Reduction to this compound

This protocol is adapted from methodologies described for the reduction of indole-2-carboxylic acid derivatives.[9]

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser, and place it in an ice-acetone bath.

-

Reaction Mixture: Add 300 mL of absolute ethanol to the flask and cool to -20 °C. Saturate the ethanol with dry hydrogen chloride (HCl) gas.

-

Addition of Reactants: While maintaining the temperature at or below -20 °C, add the Ethyl Indole-2-carboxylate (e.g., 18.9 g, 0.1 mole) followed by anhydrous stannous chloride (SnCl₂, 56.8 g, 0.3 mole) in one portion.

-

Rationale: The low temperature controls the exothermic reaction. Anhydrous SnCl₂ is the reducing agent, and the acidic ethanolic solution provides the necessary protons for the reduction mechanism. The product may initially form a tin-complex salt.[9]

-

-

Reaction: Allow the reaction to stir at low temperature for several hours, then warm slowly to room temperature and stir overnight.

-

Work-up: The work-up involves breaking the tin complex. This is typically achieved by basifying the reaction mixture. Cool the mixture in an ice bath and slowly add a concentrated aqueous ammonia solution until the pH is basic (pH > 9). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Product Characterization

Accurate characterization of the intermediate and final product is essential for validating the success of the synthesis.

| Compound | Molecular Formula | Mol. Weight | Melting Point (°C) | Appearance |

| Ethyl Indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 g/mol [10] | 122.5–124 °C[6] | White/Beige Solid |

| This compound | C₁₁H₁₃NO₂ | 191.23 g/mol | (Varies) | Oil or Low-Melting Solid |

Expected Spectroscopic Data for Ethyl Indole-2-carboxylate: [11]

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the benzene ring, a proton at the C3 position, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals for the ethyl group carbons, the ester carbonyl, and the eight carbons of the indole ring system.

-

Mass Spec (EI): Molecular ion peak (M⁺) at m/z = 189.[12]

Conclusion and Future Perspectives

The Reissert synthesis, followed by a targeted reduction, remains a powerful and reliable pathway to this compound. Its reliance on readily available starting materials and well-understood reaction mechanisms makes it a cornerstone of heterocyclic chemistry. While classic, the methodology is not static. Modern advancements, such as the use of continuous-flow hydrogenation for the reductive cyclization step, offer pathways to improved safety, scalability, and reaction times, demonstrating the enduring relevance of this synthesis in contemporary drug discovery and development.[7] This guide provides the fundamental knowledge and practical steps for researchers to confidently employ this strategy in their own synthetic campaigns.

References

-

Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

-

Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.

-

ChemWis. (2024). Reissert Indole Synthesis. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. [Link]

-

Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Guillier, F., et al. (2011). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Organic Process Research & Development, 15(4), 963-973. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]

- DeMarco, A. M., & Williams, J. M. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.

-

Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200929. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 10. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

A Guide to the Synthesis of Ethyl Indoline-2-Carboxylate: Key Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indoline-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable building block for a diverse array of biologically active molecules, including potent therapeutic agents. The strategic synthesis of this compound is therefore of paramount importance. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical logic that governs these transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two conceptually distinct strategies:

-

Construction of the Indoline Ring System: This "bottom-up" approach involves the formation of the bicyclic indoline core from acyclic or monocyclic precursors. The key challenge lies in achieving the desired regioselectivity and controlling the cyclization process.

-

Reduction of an Indole Precursor: This "top-down" strategy leverages the pre-existing indole ring system, which is then selectively reduced to the corresponding indoline. The success of this approach hinges on the chemoselectivity of the reduction, preserving the ester functionality.

The choice between these strategies is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

Pathway 1: The Reissert-Based Reductive Cyclization

A classic and robust method for constructing the indoline framework is through the reductive cyclization of an ortho-substituted nitroaromatic precursor. This is a variation of the Reissert indole synthesis.[1] The key starting materials for this pathway are o-nitrotoluene and diethyl oxalate .[2][3][4]

Mechanism and Rationale

The synthesis proceeds through a two-step sequence. The first step is a Claisen condensation between o-nitrotoluene and diethyl oxalate, facilitated by a strong base such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate.[2] The electron-withdrawing nitro group enhances the acidity of the benzylic protons of o-nitrotoluene, enabling its deprotonation and subsequent nucleophilic attack on diethyl oxalate.

The second step is the reductive cyclization of the resulting pyruvate derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indoline ring.[2] Various reducing agents can be employed for this transformation, each with its own set of advantages and considerations.

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate via Reductive Cyclization

Step 1: Synthesis of the Potassium Salt of Ethyl o-Nitrophenylpyruvate [2]

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add freshly cut potassium to anhydrous ether.

-

Slowly add a mixture of absolute ethanol and anhydrous ether to dissolve the potassium, forming potassium ethoxide.

-

Cool the solution and add diethyl oxalate, followed by o-nitrotoluene.

-

Allow the reaction mixture to stand for at least 24 hours, during which the deep-purple potassium salt of ethyl o-nitrophenylpyruvate precipitates.

-

Isolate the salt by filtration and wash with anhydrous ether.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate [2]

-

Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation bottle.

-

Add a platinum catalyst (e.g., platinum(IV) oxide).

-

Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.

-

Filter to remove the catalyst and precipitate the product by adding water to the filtrate.

-

Collect the solid ethyl indole-2-carboxylate by filtration and dry.

Note: While the product of this reductive cyclization is often the indole, under certain conditions, the indoline can be obtained directly or as a subsequent reduction product.

Visualization of the Reissert-Based Pathway

Figure 1: Reissert-based synthesis of this compound.

Pathway 2: Catalytic Hydrogenation of Ethyl Indole-2-carboxylate

This approach begins with the readily available ethyl indole-2-carboxylate . The core of this strategy is the selective reduction of the pyrrole ring of the indole nucleus without affecting the ester group or the benzene ring.

Causality in Catalyst and Condition Selection

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective for this transformation.[5] The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to control the rate and selectivity of the reduction.[5] The presence of an acid, such as p-toluenesulfonic acid, can activate the indole ring towards hydrogenation by protonating it, thereby disrupting its aromaticity.[5]

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of ethyl indole-2-carboxylate in a suitable solvent (e.g., ethanol, acetic acid), add the Pt/C catalyst.

-

If required, add an acidic activator.

-

Place the reaction vessel in a hydrogenation apparatus and pressurize with hydrogen gas.

-

Stir the mixture at a specified temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.

Data Summary: Hydrogenation Conditions

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Additive | Reference |

| Pt/C | Ethanol | 1-5 | Room Temp | p-TsOH | [5] |

| PtO₂ | Acetic Acid | ~2 | Room Temp | None | [2] |

Pathway 3: The Fischer Indole Synthesis Route

The Fischer indole synthesis is a versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones .[6][7] To synthesize this compound via this route, one would first prepare ethyl indole-2-carboxylate and then reduce it. The key starting materials are phenylhydrazine and ethyl pyruvate .

Mechanistic Considerations

The reaction proceeds by the acid-catalyzed condensation of phenylhydrazine and ethyl pyruvate to form a phenylhydrazone.[7] This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[7] A variety of Brønsted and Lewis acids can catalyze this reaction, including polyphosphoric acid, zinc chloride, and sulfuric acid.[2][7]

Visualization of the Fischer Indole Synthesis Pathway

Figure 2: Fischer indole synthesis route to the precursor of this compound.

Alternative Reduction Methods from Indole Precursors

Besides catalytic hydrogenation, other reduction methods for converting indole-2-carboxylic acid or its esters to the corresponding indoline have been reported.

Tin and Hydrogen Chloride Reduction

A method described by Corey et al. involves the reduction of ethyl indole-2-carboxylate using metallic tin and dry hydrogen chloride gas in ethanol.[8] This method, while effective, often requires high pressure and careful handling of corrosive reagents.[8]

Dissolving Metal Reduction

The use of alkali metals (lithium, sodium, or potassium) in liquid ammonia provides a powerful method for the reduction of indole-2-carboxylic acids or their esters to indolines.[9] This Birch-type reduction is highly efficient and can be performed at low temperatures. The addition of a weak proton source, such as aniline, can facilitate the reaction.[9]

Conclusion

The synthesis of this compound can be approached from several well-established chemical pathways. The choice of the most suitable method depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. The Reissert-based reductive cyclization offers a direct route to the indoline core from simple aromatic precursors. In contrast, the reduction of a pre-formed indole, either through catalytic hydrogenation or other chemical means, provides a reliable alternative, particularly when the indole precursor is readily accessible. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for the successful and efficient synthesis of this important synthetic intermediate.

References

-

Almutairi, F. M., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(8). [Link]

-

Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 47. [Link]

-

Corma, A., et al. (2009). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. ChemSusChem, 2(12), 1155-1160. [Link]

- Corey, E. J., et al. (1970). A new synthetic route to prostaglandins of the E1 and F1 series. Journal of the American Chemical Society, 92(8), 2476-2488.

-

El-Sayed, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Gadaginamath, G. S., & Pujar, S. R. (2010). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2(4), 230-240. [Link]

-

Wikipedia contributors. (2023, December 19). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53517-53533. [Link]

-

Takeda, H., et al. (2002). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 67(20), 7145-7155. [Link]

-

Belkacem, M., & Soukri, M. (1998). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 48(12), 2539-2548. [Link]

-

Gabriele, B., & Mancuso, R. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 568-601. [Link]

-

Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry, 4(7), 2465-2475. [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).

- US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. (1984).

- CN102020600B - Synthetic method of indole-2-carboxylic acid. (2013).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 9. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl Indoline-2-carboxylate: A Technical Guide for Researchers

Introduction

Ethyl indoline-2-carboxylate (ethyl 2,3-dihydro-1H-indole-2-carboxylate) is a saturated heterocyclic ester of significant interest in medicinal chemistry and drug development. It serves as a key building block for synthesizing a variety of more complex molecules, leveraging the reactivity of the indoline core and the ester functionality. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, making a thorough understanding of its spectroscopic characteristics essential.

Molecular Structure and Atom Numbering

The structure of this compound, with standardized numbering for NMR assignment, is presented below. The key distinction from its indole analogue is the saturation of the C2-C3 bond, which fundamentally alters the electronic and magnetic environments of the nearby nuclei.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

Spectral Width: 20 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 3 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 240 ppm.

-

-

Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase correct the spectrum and calibrate to the TMS signal (0.00 ppm).

FT-IR Spectroscopy Acquisition

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition:

-

Wavenumber Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform an ATR correction if necessary.

Mass Spectrometry Acquisition

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a direct insertion probe.

-

GC-MS Method (if applicable):

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to the predicted pathway and spectral libraries.

Conclusion

This guide establishes a detailed, predictive spectroscopic fingerprint for this compound. The key identifying features are the aliphatic AMX system in the ¹H NMR spectrum, the characteristic sp³ carbon signals for C2 and C3 in the ¹³C NMR spectrum, the N-H and ester C=O stretches in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 191 with predictable fragmentation. This expert-derived data serves as a crucial, self-validating reference for any scientist engaged in the synthesis, purification, or application of this important heterocyclic compound, ensuring both structural integrity and confidence in downstream research.

References

-

Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. PubChem. Retrieved from: [Link]

-

NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from: [Link]

-

Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3193. Available at: [Link]

-

NIST. (n.d.). IR Spectrum for Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from: [Link]

Ethyl Indoline-2-carboxylate: A Cornerstone Precursor for Complex Molecule Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity and affinity with biological targets. Ethyl Indoline-2-carboxylate, as a stable and versatile derivative, serves as a critical entry point for the stereocontrolled synthesis of a diverse array of complex indoline-containing molecules. Its strategic importance lies in its ability to be readily functionalized at the nitrogen atom, the C3 position, and the carboxylate group, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its role as a precursor in the development of novel therapeutics.

Synthesis of this compound: Foundational Methodologies

The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the need for enantiopure products.

Reductive Cyclization of Ethyl o-Nitrophenylpyruvate

A classic and widely used method involves the reductive cyclization of ethyl o-nitrophenylpyruvate. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Platinum-Catalyzed Hydrogenation [1]

-

Preparation of the Reaction Mixture: In a high-pressure hydrogenation bottle, dissolve the potassium salt of ethyl o-nitrophenylpyruvate (0.109 mole) in 200 ml of glacial acetic acid.

-

Catalyst Addition: Add 0.20 g of platinum catalyst (e.g., Adams' catalyst, PtO₂) to the solution.

-

Hydrogenation: Place the reaction vessel in a Parr low-pressure hydrogenation apparatus. Flush the system several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).

-

Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Upon completion, vent the hydrogen and filter the reaction mixture to remove the platinum catalyst. The filtrate, containing this compound, can be further purified by crystallization or chromatography.

The causality behind this experimental choice lies in the efficiency and cleanliness of catalytic hydrogenation. The platinum catalyst facilitates the reduction of both the nitro group to an amine and the pyruvate carbonyl group, followed by intramolecular cyclization and dehydration to form the indoline ring system. Acetic acid serves as a suitable solvent that also promotes the reaction.

Fischer Indole Synthesis

The Fischer indole synthesis provides another versatile route to indole-2-carboxylates, which can then be reduced to the corresponding indolines. This method involves the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative.

Conceptual Workflow of Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Chemical Reactivity and Synthetic Transformations

This compound is a versatile precursor due to the reactivity of its three key functional components: the indoline nitrogen, the C3 position, and the ethyl ester.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the indoline ring is readily functionalized, allowing for the introduction of a wide range of substituents. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the final molecule.

Experimental Protocol: N-Alkylation [2][3]

-

Reagent Preparation: To a solution of this compound in acetone, add aqueous potassium hydroxide.

-

Alkylation: Add the desired alkylating agent (e.g., allyl bromide, benzyl bromide) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for a specified time (e.g., two hours).

-

Work-up and Purification: After completion, the solvent is removed, and the residue is worked up using standard extraction procedures. The N-alkylated product can be purified by column chromatography or recrystallization.

This protocol is effective due to the in-situ formation of the more nucleophilic indolinide anion by the base, which then readily undergoes S_N2 reaction with the alkyl halide. The choice of a polar aprotic solvent like acetone facilitates this type of reaction.

C3-Functionalization: Building Complexity

The C3 position of the indoline ring is nucleophilic and can be functionalized through various reactions, including Mannich reactions and Vilsmeier-Haack formylation, after initial conversion to the corresponding indole.[4][5]

Conceptual Pathway for C3-Functionalization

Caption: C3-Functionalization of the Indole Scaffold.

Ester Manipulation: Gateway to Amides and Other Derivatives

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides and hydrazides. These transformations are fundamental for peptide coupling and the synthesis of various bioactive compounds.

Experimental Protocol: Hydrazinolysis to Indole-2-carbohydrazide [2][3]

-

Reaction Setup: To a solution of Ethyl Indole-2-carboxylate in absolute ethanol, add hydrazine hydrate.

-

Reaction Conditions: Reflux the reaction mixture for an appropriate duration.

-

Product Isolation: Upon cooling, the indole-2-carbohydrazide product often precipitates and can be collected by filtration.

This reaction proceeds via nucleophilic acyl substitution, where hydrazine, being a potent nucleophile, displaces the ethoxy group of the ester. The resulting hydrazide is a valuable intermediate for synthesizing heterocyclic systems like thiazoles.[2][3]

Applications in the Synthesis of Bioactive Molecules and Pharmaceuticals

This compound is a key building block in the synthesis of a wide range of biologically active compounds.[6] Its utility spans various therapeutic areas, including oncology, inflammation, and infectious diseases.[6]

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds with significant biological activities, including anticancer and antimicrobial properties.[7][8] this compound can be a precursor to isatin derivatives, which are key components in the synthesis of spirooxindoles via multi-component reactions.

Illustrative Synthetic Scheme for Spirooxindoles

Caption: General Strategy for Spirooxindole Synthesis.

Precursor to Constrained Amino Acids

The rigid framework of indoline makes it an excellent scaffold for the synthesis of constrained amino acid analogues. These non-natural amino acids are valuable tools in peptide and protein engineering, often imparting enhanced stability and receptor-binding affinity. N-acylated Ethyl Indoline-2-carboxylates are valuable precursors for the preparation of these constrained amino acids.[9]

Development of Novel Therapeutic Agents

This compound and its derivatives are instrumental in the synthesis of a variety of therapeutic agents. Notable examples include:

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors.[10][11]

-

Cannabinoid CB1 Receptor Antagonists: This scaffold is used in the preparation of cannabinoid CB1 receptor antagonists.

-

IDO Inhibitors: It serves as a reactant for the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of interest in cancer immunotherapy.

-

Anti-inflammatory and Anticancer Agents: The indole core is a common feature in molecules with anti-inflammatory and anticancer properties.[6][12]

Table 1: Summary of Synthetic Transformations and Applications

| Transformation | Reagents and Conditions | Key Intermediate/Product | Therapeutic Application Area |

| N-Alkylation | Alkyl halide, aq. KOH, Acetone, RT | N-Alkyl this compound | General drug development |

| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | Indole-2-carbohydrazide | Heterocycle synthesis, Anticonvulsants |

| Vilsmeier-Haack | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | Synthesis of complex heterocycles |

| Reduction to Indoline | Sn, HCl, Ethanol | This compound tin complex | Precursor for ACE inhibitors |

| Fischer Synthesis | Phenylhydrazine, Ethyl pyruvate, Acid | Ethyl Indole-2-carboxylate | General indole synthesis |

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone precursor in modern organic synthesis and medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for the construction of complex molecular architectures with diverse biological activities. The continued exploration of new synthetic methodologies involving this key intermediate will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate libraries of complex molecules based on the indoline scaffold will be paramount. This compound is poised to remain a critical tool in the arsenal of synthetic and medicinal chemists for the foreseeable future.

References

-

Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.471 (1963); Vol. 34, p.54 (1954). Available at: [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Available at: [Link]

-

Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. CSIRO Publishing. Available at: [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 366-373. Available at: [Link]

-

ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. PubMed. Available at: [Link]

-

Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. HETEROCYCLES, 51(12), 2825-2832. Available at: [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. PMC - NIH. Available at: [Link]

-

Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]

-

Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9183-9195. Available at: [Link]

- Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Google Patents.

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. Available at: [Link]

-

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

-

Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. Available at: [Link]

-

Recent Catalytic Asymmetric Synthesis of 3,3-Disubstituted Indolin-2-ones and 2,2-Disubstituted Indolin-3-one. ResearchGate. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Indoline-2-Carboxylate Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract: The indoline-2-carboxylate framework represents a quintessential "privileged scaffold" in contemporary drug discovery. Its rigid, bicyclic structure, combined with the versatile chemical handle of the C2-carboxylic acid, provides an ideal starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide delves into the profound biological significance of this scaffold, exploring its prevalence in nature, its role as a key pharmacophore, and its successful application in developing therapeutics for viral infections, cancer, cardiovascular disease, and neurological disorders. We will dissect the structure-activity relationships that govern its function, provide detailed synthetic and analytical protocols, and offer insights into its future potential in addressing unmet medical needs.

Introduction: From Indole to Indoline - A Subtle Change with Profound Consequences

The indole nucleus is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to complex natural products.[1][2] Its partially saturated counterpart, the indoline scaffold, retains the aromatic benzene ring but features a saturated pyrrolidine ring. This seemingly minor structural modification imparts a significant change in three-dimensional geometry, transforming the planar indole into a non-planar, more flexible indoline structure. This increased sp3 character enhances the scaffold's ability to engage with the complex, three-dimensional binding pockets of protein targets, a highly desirable trait in drug design.

The addition of a carboxylate group at the C-2 position further elevates the scaffold's status. The indoline-2-carboxylate core (Figure 1) introduces a critical hydrogen bond donor/acceptor and a negatively charged group capable of forming key ionic interactions or, crucially, acting as a metal-chelating pharmacophore. This unique combination of a rigid, lipophilic bicyclic system and a polar, interactive carboxylate group underpins its remarkable biological versatility.

Caption: Mechanism of HIV-1 integrase inhibition.

Cardiovascular Disease: Angiotensin-Converting Enzyme (ACE) Inhibition

The indoline-2-carboxylate scaffold is also the foundation for potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. [3]Compounds such as (mercapto-propanoyl)indoline-2-carboxylic acids have demonstrated significantly greater potency than the established drug captopril. [3]The indoline nucleus is believed to interact with a hydrophobic pocket at the active site of ACE, enhancing binding affinity. [3]The development of these inhibitors often starts from indoline-2-carboxylic acid as a key starting material. [4]

Neurological Disorders: NMDA Receptor Antagonism

In the central nervous system, derivatives of indole-2-carboxylic acid act as competitive antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. [5][6][7]This allosteric site must be occupied by glycine (or D-serine) for the receptor's ion channel to open in response to glutamate. By blocking this site, indole-2-carboxylates can inhibit NMDA receptor activity, a mechanism relevant for treating conditions involving excitotoxicity, such as stroke and epilepsy. [6]Quantitative structure-activity relationship (QSAR) studies have shown that the potency of these antagonists is influenced by the lipophilicity and electronic properties of substituents on the indole core. [5]

Oncology: Multi-Targeted Kinase Inhibition and Apoptosis Induction

The versatility of the scaffold extends to oncology. Indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. [8]Other derivatives, such as indole-2-carboxylic acid benzylidene-hydrazides, have been identified as potent inducers of apoptosis in cancer cells, with evidence suggesting tubulin polymerization inhibition as a primary mechanism of action. [9]

Other Therapeutic Areas

The scaffold's utility continues to expand into new therapeutic domains:

-

Immunotherapy: As dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune escape. [10]* Pain and Inflammation: As agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for novel analgesics. [2][11][12]* Infectious Diseases: As anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease. [13]* Tuberculosis: Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis. [14]

Quantitative Bioactivity Data

The following table summarizes the biological activities of representative indoline-2-carboxylate derivatives across various target classes, demonstrating the scaffold's broad therapeutic potential.

| Compound Class | Target | Bioactivity | Cell Line/Assay | Reference |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC₅₀ = 0.13 µM | In vitro enzyme assay | [15][16] |

| (Mercaptopropanoyl)indoline-2-carboxylic acid 7b(S,S) | Angiotensin-Converting Enzyme (ACE) | 3x more potent than captopril | In vitro enzyme assay | [3] |